N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzodioxin ring, a methoxy group, a pyrrolidinylcarbonyl group, and a benzenesulfonamide moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide typically involves multi-step organic reactions. The starting materials often include 1,4-benzodioxin, methoxybenzene, and pyrrolidine. The synthetic route may involve:
Formation of the Benzodioxin Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxy Group: This step may involve methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Pyrrolidinylcarbonyl Group: This can be done through acylation reactions using pyrrolidine and suitable acylating agents.
Formation of the Benzenesulfonamide Moiety: This step may involve sulfonation reactions using reagents like chlorosulfonic acid followed by amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-3-(morpholin-1-ylcarbonyl)benzenesulfonamide
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the benzodioxin ring and the pyrrolidinylcarbonyl group, in particular, may enhance its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxy-3-(pyrrolidine-1-carbonyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-26-17-7-5-15(13-16(17)20(23)22-8-2-3-9-22)29(24,25)21-14-4-6-18-19(12-14)28-11-10-27-18/h4-7,12-13,21H,2-3,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTLCAIBXKCGSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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